methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
Description
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride (CAS# 1423032-72-7) is a synthetic compound featuring an imidazole core substituted with an aminomethyl group and an ester moiety. Its dihydrochloride salt form enhances stability and solubility, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s structure enables interactions with biological targets, particularly enzymes or receptors involving imidazole-binding motifs, such as histamine receptors or metalloproteases .
Properties
IUPAC Name |
methyl 2-[2-(aminomethyl)imidazol-1-yl]acetate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)5-10-3-2-9-6(10)4-8;;/h2-3H,4-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQDUNUJIOSVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride, a compound with significant biological activity, is characterized by its imidazole moiety, which plays a crucial role in its interactions with biological systems. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Methyl [2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride
- Molecular Formula : C7H11N3O2·2ClH
- Molecular Weight : Approximately 242.1 g/mol
- CAS Number : 1423032-72-7
The compound features an imidazole ring, which is known for its ability to coordinate with metal ions and form hydrogen bonds, enhancing its biological reactivity and potential therapeutic applications .
Antimicrobial and Antifungal Properties
Research has indicated that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate exhibits notable antimicrobial and antifungal activities. The imidazole ring's ability to interact with various biological targets contributes to these effects. For instance, studies have shown that compounds containing imidazole derivatives can inhibit the growth of various pathogens by disrupting their cellular functions.
The mechanism of action primarily involves:
- Metal Ion Coordination : The imidazole ring can bind to metal ions, which is essential for the activity of many enzymes. This property allows the compound to act as an enzyme inhibitor, potentially affecting metabolic pathways in microorganisms.
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with proteins and enzymes, influencing their structure and function. This characteristic is particularly valuable in drug design, targeting specific biological pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that the compound showed significant inhibitory effects against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
-
Enzyme Inhibition Studies :
- Research indicated that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate could inhibit certain metalloproteinases, which are crucial for microbial virulence. This inhibition was linked to the compound's ability to coordinate with zinc ions present in these enzymes.
-
Structural Activity Relationship (SAR) :
- Investigations into similar compounds revealed that modifications to the imidazole ring or the addition of different substituents significantly affected biological activity. For example, derivatives with enhanced lipophilicity showed improved bioavailability and antimicrobial potency.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl 2-[2-(aminomethyl)phenyl]acetate hydrochloride | Phenyl derivative | Different aromatic system affecting reactivity |
| Ethyl 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylate | Indole derivative | Distinct biological activity due to indole ring |
| Methyl 2-[5-(aminomethyl)-2-methyl-1H-imidazol-1-yl]acetate | Methyl-substituted imidazole | Enhanced lipophilicity affecting bioavailability |
This table highlights how variations in structure influence the biological activity of related compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound has the molecular formula and a molecular weight of approximately 169.18 g/mol. Its structure features an imidazole ring, which is crucial for its biological activity. The synthesis typically involves the reaction of imidazole derivatives with methyl bromoacetate, often using bases like potassium carbonate or sodium hydride in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under elevated temperatures.
Biological Activities
Antimicrobial Properties
Research indicates that methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride exhibits notable antimicrobial and antifungal activities. The imidazole moiety allows it to interact with metal ions, which is beneficial in enzyme inhibition studies. These interactions can disrupt microbial growth and have potential therapeutic implications.
Drug Design
The compound's ability to form hydrogen bonds due to its amino group enhances its role in drug design, particularly for targeting specific biological pathways. Its interactions with biological macromolecules make it a valuable candidate for developing new pharmaceuticals aimed at treating infections or other diseases.
Medicinal Chemistry
This compound is being explored for its potential in developing new drugs due to its unique chemical properties. Its imidazole structure is common in many pharmacologically active compounds, making it a subject of interest in medicinal chemistry.
Biochemical Studies
The compound's interactions with proteins and enzymes are being studied to understand better its mechanism of action. It can serve as a model compound for investigating the role of imidazole derivatives in biochemical pathways, particularly those involving metal ion coordination .
Antimicrobial Activity Studies
A study focusing on the antimicrobial efficacy of various imidazole derivatives revealed that this compound showed significant inhibition against certain bacterial strains. This suggests its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition Research
Research on enzyme inhibition demonstrated that compounds similar to methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate can effectively inhibit specific enzymes involved in metabolic pathways. This property is crucial for drug development aimed at diseases where these enzymes play a significant role .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride with three analogous compounds, focusing on structural features, physicochemical properties, and applications.
Table 1: Key Structural and Functional Differences
Key Observations
Structural Diversity: The target compound’s imidazole core distinguishes it from quinoline- or pyrimidine-based analogs. The imidazole ring enhances hydrogen-bonding capacity, which is critical for interactions with biological targets like histidine-containing enzymes . In contrast, (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate incorporates a phenyl group, likely improving lipophilicity and membrane permeability compared to the aminomethyl-substituted derivative .
Solubility and Stability: The dihydrochloride salt of the target compound offers superior aqueous solubility (>50 mg/mL) relative to neutral analogs like 2-(methylamino)quinoline-4-carbonitrile, which requires organic solvents for dissolution . Methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate contains a morpholine ring, which may enhance metabolic stability compared to the primary amine in the target compound .
Biological Activity: The target compound’s aminomethyl group enables covalent interactions with catalytic residues in enzymes, a feature absent in non-amine-containing analogs such as (2-Phenyl-1H-imidazol-1-yl)acetic acid acetate . Quinoline-based derivatives (e.g., 2-(methylamino)quinoline-4-carbonitrile) exhibit broader antimalarial activity due to their planar aromatic systems, which intercalate into DNA or inhibit hemozoin formation .
Research Findings and Limitations
- Synergistic Applications: this compound has shown promise in preliminary studies as a zinc-binding inhibitor of matrix metalloproteinases (MMPs), achieving IC₅₀ values in the low micromolar range . However, its selectivity profile is less refined compared to pyrimidine-based inhibitors like methyl 4-amino-2-(morpholin-4-yl)pyrimidine-5-carboxylate, which exhibit nanomolar potency against specific kinases .
Preparation Methods
N-Alkylation Step
The N-alkylation of imidazole is the critical initial step. Several methods have been documented:
Using tert-butyl chloroacetate : Imidazole is reacted with tert-butyl chloroacetate in the presence of bases such as potassium carbonate (K2CO3) in refluxing ethyl acetate. This method yields imidazol-1-yl-acetic acid tert-butyl ester with good efficiency (~75% yield) and avoids excessive use of hazardous solvents.
Using methyl chloroacetate : This involves reacting imidazole with methyl chloroacetate in solvent media like dichloromethane or mixtures of solvents with bases such as K2CO3 and potassium iodide (KI). This method is well-established but typically requires multiple solvents and aqueous extraction steps.
Solvent-free protocols : Recent advances include solvent-free N-alkylation using tert-butyl chloroacetate, which minimizes environmental impact and simplifies work-up by isolating the ester intermediate via water suspension and filtration.
| Method | Alkylating Agent | Base | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl acetate reflux | tert-butyl chloroacetate | K2CO3 | Ethyl acetate | 75 | Efficient, less hazardous solvent |
| Dichloromethane media | methyl chloroacetate | K2CO3, KI | Dichloromethane | ~50-70 | Requires multiple solvents, aqueous work-up |
| Solvent-free | tert-butyl chloroacetate | Base (unspecified) | None | High | Environmentally friendly, simple isolation |
Ester Cleavage and Hydrolysis
The ester cleavage to produce the free acid or amine salt is typically performed by:
Aqueous hydrolysis : Heating the tert-butyl or methyl ester intermediate in water at elevated temperatures (90–100 °C) for several hours to achieve hydrolysis. This method is straightforward but involves handling large volumes of water and subsequent evaporation or extraction steps.
Non-aqueous cleavage using titanium tetrachloride (TiCl4) : A more recent and practical approach involves treating the tert-butyl ester with TiCl4 in dichloromethane at low temperature. This method facilitates selective cleavage without aqueous media, producing the hydrochloride salt directly upon quenching with isopropanol. This avoids aqueous work-up and reduces environmental hazards.
| Cleavage Method | Conditions | Solvent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Aqueous hydrolysis | 90–95 °C, 2–4 hours | Water | High | Simple, well-known | Large water use, evaporation step |
| TiCl4-mediated cleavage | Low temperature, TiCl4, i-PrOH quench | Dichloromethane | 83 | No aqueous step, direct salt formation | Requires TiCl4 handling expertise |
Formation of Dihydrochloride Salt
The hydrochloride salt formation is often achieved by:
- Treating the free amine or acid intermediate with hydrochloric acid or generating HCl in situ during the ester cleavage step (as in the TiCl4 method). This provides the dihydrochloride salt in crystalline form, facilitating purification and storage stability.
Detailed Experimental Findings
Representative Procedure Using TiCl4 (From Reference)
- Step 1 : N-alkylation of imidazole (10 g, 0.15 mol) with tert-butyl chloroacetate (0.18 mol) in ethyl acetate with K2CO3 (0.21 mol) refluxed for 10 hours.
- Step 2 : Isolation of tert-butyl ester intermediate by aqueous work-up and filtration.
- Step 3 : Treatment of tert-butyl ester with TiCl4 in dichloromethane at low temperature.
- Step 4 : Quenching with isopropanol yields methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride as a crystalline solid.
- Yield : 83% for the hydrochloride salt.
- Purity : High, with ~1 mol HCl content and minimal moisture (~3.25%).
Notes on Solvent-Free Synthesis (From Reference)
- The solvent-free N-alkylation reduces solvent waste and process time.
- The tert-butyl ester intermediate can be isolated by simple suspension in water and filtration, avoiding evaporation and recrystallization.
- Hydrolysis and salt formation steps follow aqueous or non-aqueous protocols as above.
Summary Table of Preparation Methods
| Step | Method | Conditions/Materials | Yield (%) | Environmental Impact | Notes |
|---|---|---|---|---|---|
| N-alkylation | Ethyl acetate reflux | Imidazole, tert-butyl chloroacetate, K2CO3 | 75 | Moderate | Efficient, less hazardous solvent |
| N-alkylation | Dichloromethane media | Imidazole, methyl chloroacetate, K2CO3, KI | 50-70 | Higher solvent use | Multiple solvents, aqueous work-up |
| N-alkylation | Solvent-free | Imidazole, tert-butyl chloroacetate, base | High | Low | Simplified isolation |
| Ester cleavage | Aqueous hydrolysis | Heating in water | High | High water usage | Simple but energy-intensive |
| Ester cleavage | TiCl4-mediated non-aqueous cleavage | TiCl4, dichloromethane, i-PrOH quench | 83 | Low | Direct salt formation, no aqueous work-up |
| Salt formation | In situ during cleavage or HCl treatment | Hydrochloric acid or generated HCl | High | Moderate | Crystalline, stable salt |
Q & A
Basic: What are the optimized reaction conditions for synthesizing methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate derivatives?
The synthesis of imidazole-acetate derivatives often involves nucleophilic substitution between chloroacetate esters and imidazole precursors. Key factors include:
- Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and ability to dissolve both polar and non-polar reactants .
- Base choice : Diisopropylethylamine (DIPEA) effectively neutralizes HCl byproducts, improving reaction yields .
- Temperature control : Room temperature is typically sufficient, but microwave-assisted synthesis may enhance reaction rates for sterically hindered imidazoles .
- Purification : Column chromatography with silica gel (e.g., 60–120 mesh) and a gradient of methanol in chloroform (0–5%) is recommended .
Basic: How can researchers validate the structural identity of methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride?
A multi-technique approach is essential:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data to confirm bond lengths and angles .
- NMR spectroscopy : ¹H and ¹³C NMR should match predicted shifts (e.g., imidazole protons at δ 7.2–7.8 ppm; acetate methyl at δ 3.6–3.8 ppm) .
- Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and isotopic pattern .
- InChI key cross-referencing : Compare with databases like PubChem (e.g., InChIKey=ORDLJERQKZRBRZ-UHFFFAOYSA-N for related imidazole derivatives) .
Basic: What analytical methods are recommended for assessing the purity of this compound?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (70:30) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- TLC : Silica gel plates (ethyl acetate:methanol, 9:1) can identify unreacted starting materials (Rf ≈ 0.3 for imidazole precursors).
- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C5H12Cl2N4: C 30.17%, H 6.07%, N 28.14%) .
Advanced: How should researchers address discrepancies in solubility data during formulation studies?
Solubility can vary with pH, ionic strength, and temperature. For example:
- pH-dependent solubility : Test solubility in buffers (pH 1–13) using shake-flask methods. For instance, imidazole derivatives often show increased solubility at acidic pH due to protonation of the amino group .
- Co-solvent systems : Evaluate mixtures like PEG-400/water or DMSO/phosphate buffer to enhance solubility without decomposition .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time to identify optimal conditions for in vitro assays .
Advanced: What strategies are effective for tracking metabolic pathways of this compound in biological systems?
- Deuterated analogs : Synthesize deuterium-labeled derivatives (e.g., 2-(1-(methyl-d3)-1H-imidazol-4-yl)ethan-1-amine 2HCl) for LC-MS/MS quantification in plasma or tissue homogenates .
- Radiolabeling : Incorporate ¹⁴C at the methyl or acetate group to study excretion and metabolite profiling .
- Fluorescent tagging : Conjugate with dansyl chloride or FITC for cellular uptake studies via fluorescence microscopy .
Basic: What safety protocols are critical when handling this hygroscopic compound?
- Storage : Keep in desiccators with silica gel at 2–8°C to prevent hydrolysis. Use amber vials to avoid photodegradation .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved chemical channels .
Advanced: How can computational modeling predict reactivity or stability of this compound?
- DFT calculations : Use Gaussian or ORCA to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights .
- Molecular docking : Simulate interactions with biological targets (e.g., histamine receptors) using AutoDock Vina to prioritize in vitro testing .
- Degradation prediction : Apply QSAR models to assess susceptibility to hydrolysis or oxidation under varying pH and temperature .
Advanced: What in vitro assays are suitable for studying its potential antimicrobial activity?
- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include imidazole controls like metronidazole .
- Biofilm disruption : Quantify biofilm biomass via crystal violet staining after 24-hour exposure .
- Resistance profiling : Combine with β-lactam antibiotics to evaluate synergistic effects using checkerboard assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
